molecular formula C28H23BrN4O4 B451475 N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B451475
M. Wt: 559.4g/mol
InChI Key: PCESBNYBAHEURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinolinecarboxamide core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyridine Ring: The synthesis begins with the formation of the 5-bromo-2-pyridyl moiety through a bromination reaction.

    Quinolinecarboxamide Core Construction: The quinolinecarboxamide core is constructed via a series of cyclization and condensation reactions.

    Furyl and Cyanophenoxy Substituents Addition: The furyl and cyanophenoxy groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain moieties within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyridyl and furyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N3-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H23BrN4O4

Molecular Weight

559.4g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-[5-[(4-cyanophenoxy)methyl]furan-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C28H23BrN4O4/c1-16-25(28(35)33-24-12-7-18(29)14-31-24)27(26-21(32-16)3-2-4-22(26)34)23-11-10-20(37-23)15-36-19-8-5-17(13-30)6-9-19/h5-12,14,27,32H,2-4,15H2,1H3,(H,31,33,35)

InChI Key

PCESBNYBAHEURR-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC=C(C=C4)C#N)C(=O)NC5=NC=C(C=C5)Br

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC=C(C=C4)C#N)C(=O)NC5=NC=C(C=C5)Br

Origin of Product

United States

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